molecular formula C18H25ClF2N2O3 B2796209 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride CAS No. 2418647-88-6

1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride

Cat. No.: B2796209
CAS No.: 2418647-88-6
M. Wt: 390.86
InChI Key: WDGWIAJQFVQFSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, an oxane ring, and a difluorophenoxy group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources . These properties could be determined through various laboratory tests.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

Microwave-assisted synthesis techniques have been utilized to create derivatives of piperidine, demonstrating a method for rapid synthesis that may relate to the target compound. These derivatives have shown antibacterial activity, indicating potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, another study highlighted the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave conditions, with compounds showing antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Spectroscopic Characterization and Docking Studies

A compound featuring a similar piperidinyl structure was synthesized and characterized through various spectroscopic techniques, highlighting the importance of structural analysis in drug development. This study also included cytotoxicity evaluations and docking studies, providing insights into the pharmacokinetics and potential biological applications of such compounds (Govindhan et al., 2017).

Inhibition of Blood Platelet Aggregation

Research on (2-piperidinyl)ethanones and ethanols has identified compounds capable of inhibiting blood platelet aggregation, a crucial aspect of cardiovascular disease management. This demonstrates the potential therapeutic applications of piperidine derivatives in treating diseases related to blood clots and circulation (Grisar et al., 1976).

Synthesis and Analysis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including the target compound, often involves complex reactions and the creation of intermediates with potential biological activities. Studies focusing on the synthesis, structural analysis, and biological evaluations of these derivatives contribute significantly to the development of new pharmaceuticals and materials (Zheng Rui, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical substance, appropriate safety measures should be taken when handling it.

Properties

IUPAC Name

1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O3.ClH/c19-14-4-3-13(10-15(14)20)25-11-17(23)22-7-5-12(6-8-22)18-16(21)2-1-9-24-18;/h3-4,10,12,16,18H,1-2,5-9,11,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWIAJQFVQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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